molecular formula C20H20F4N2O2 B1139433 Glucocorticoid receptor agonist CAS No. 1245526-82-2

Glucocorticoid receptor agonist

カタログ番号: B1139433
CAS番号: 1245526-82-2
分子量: 396.4 g/mol
InChIキー: JFUAWXPBHXKZGA-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

一般的な合成経路には、コレステロールなどの出発物質または他のステロイド前駆体の使用が含まれます。これらの物質は、酸化、還元、置換などの化学反応の系列を経て処理されます 。反応条件は、通常、触媒、溶媒、および目的の生成物を得るために特定の温度と圧力の設定の使用を伴います。

工業的生産方法

グルココルチコイド受容体アゴニストの工業的生産には、収率と純度を最大限に高めるために最適化された反応条件を用いた、大規模な化学合成が関与します。 このプロセスには、通常、継続的なフローリアクターや自動合成システムなどの高度な技術が使用され、品質と効率の一貫性が確保されます .

化学反応の分析

反応の種類

グルココルチコイド受容体アゴニストは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、ハロゲン化剤(例:臭素)などがあります。 反応条件は、特定の反応によって異なりますが、通常は、制御された温度、圧力、pHレベルなどを伴います .

主要な生成物

これらの反応によって生成される主な生成物は、通常、グルココルチコイド受容体への結合親和性と活性を高めたステロイド誘導体です。 これらの生成物は、その後、精製され、治療目的の薬剤製剤に処方されます .

科学研究への応用

グルココルチコイド受容体アゴニストは、以下を含む、幅広い科学研究への応用があります。

科学的研究の応用

Clinical Applications

  • Inflammatory Diseases :
    • Glucocorticoid receptor agonists are extensively used in treating chronic inflammatory conditions such as asthma, rheumatoid arthritis, ulcerative colitis, and Crohn's disease. They help reduce inflammation and manage symptoms effectively .
  • Autoimmune Disorders :
    • These compounds are also employed in the management of autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. Their immunosuppressive properties help control the overactive immune response characteristic of these conditions .
  • Cancer Therapy :
    • In oncology, glucocorticoid receptor agonists serve as adjunctive therapies to alleviate side effects from chemotherapy, such as nausea and appetite loss. They have shown potential benefits in managing pain associated with bone metastases and reducing inflammation related to cancer treatments .
  • Ocular Inflammation :
    • Glucocorticoids are used to treat various forms of ocular inflammation, including macular edema and uveitis. Their anti-inflammatory properties help prevent vision loss associated with these conditions .
  • Postoperative Care :
    • In surgical settings, glucocorticoid receptor agonists are utilized for their anti-inflammatory effects to improve recovery outcomes in patients undergoing major surgeries .

Case Studies

  • Atopic Dermatitis : A clinical trial evaluating mapracorat (a selective glucocorticoid receptor modulator) demonstrated significant improvements in skin lesions with fewer systemic side effects compared to traditional corticosteroids .
  • Rheumatoid Arthritis : The use of fosdagrocorat in a Phase II trial showed promising results in reducing disease activity with a favorable safety profile compared to standard treatments .

生物活性

Glucocorticoid receptor (GR) agonists are compounds that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily, and modulate gene expression related to various physiological processes. These agonists play a crucial role in the treatment of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive effects. This article explores the biological activity of glucocorticoid receptor agonists, focusing on their mechanisms of action, therapeutic applications, and recent advancements in selective agonist development.

Glucocorticoids exert their effects primarily through the GR, which regulates gene expression via several mechanisms:

  • Transactivation : GR binds to glucocorticoid response elements (GREs) in target gene promoters, leading to increased transcription of anti-inflammatory proteins. This process can take several hours to manifest its effects.
  • Transrepression : GR can inhibit the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1, thereby reducing inflammation.
  • Non-genomic actions : Some studies indicate that GR can also mediate rapid cellular responses independent of gene transcription, involving signaling pathways like PI3K and MAPK .

The balance between transactivation and transrepression is critical for achieving therapeutic efficacy while minimizing side effects. For instance, selective GR agonists aim to enhance transrepression while reducing unwanted transactivation effects .

Therapeutic Applications

Glucocorticoid receptor agonists are widely used in clinical settings for various conditions:

  • Inflammatory Diseases : They are effective in treating conditions like rheumatoid arthritis, asthma, and inflammatory bowel disease due to their ability to suppress immune responses.
  • Autoimmune Disorders : Glucocorticoids play a significant role in managing systemic lupus erythematosus and giant cell arteritis by modulating leukocyte function and cytokine production .
  • COVID-19 Treatment : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening hyperinflammatory responses .

Recent Advances in Selective Agonist Development

Recent research has focused on developing selective dimerizing glucocorticoid receptor agonists (SEDIGRAMs) that preferentially promote GR dimerization over standard glucocorticoids like dexamethasone. These compounds may offer enhanced therapeutic benefits with reduced side effects:

  • Cortivazol and AZD2906 : These selective agonists have demonstrated superior efficacy in preclinical models of acute inflammation compared to traditional glucocorticoids .
  • Dissociated Glucocorticoids : Compounds like RU24782 show promise as they activate GR with lower transactivation potential, potentially leading to fewer metabolic side effects while maintaining anti-inflammatory efficacy .

Case Study 1: Cortivazol vs. Dexamethasone

In a comparative study involving systemic TNF-induced inflammatory insults in vivo, Cortivazol provided stronger protection than dexamethasone. This was attributed to its enhanced ability to promote GR dimerization and subsequent GRE-driven gene transcription .

Case Study 2: Selective GR Modulators

A study examining various synthetic glucocorticoids found that while most exhibited similar potencies at human GR (hGR), differences were noted in their efficacy at zebrafish GR (zfGR). This highlights the importance of species-specific responses when developing new GR-targeted therapies .

Summary of Biological Activity

MechanismDescriptionClinical Relevance
TransactivationIncreases expression of anti-inflammatory genes via GRE bindingReduces inflammation
TransrepressionInhibits pro-inflammatory gene expressionPrevents excessive immune responses
Non-genomic actionsRapid signaling through kinases without altering gene expressionImmediate cellular responses

特性

IUPAC Name

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAWXPBHXKZGA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677390
Record name 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245526-82-2
Record name 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。